Product packaging for Wilforidine(Cat. No.:)

Wilforidine

Cat. No.: B1258012
M. Wt: 779.7 g/mol
InChI Key: YISOUQSWAUFAAP-YIUQJZNOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Product Chemistry and Chemical Biology

Natural product chemistry is a field dedicated to the investigation of chemical substances produced by living organisms. wur.nl It involves the isolation, structure elucidation, and synthesis of these secondary metabolites. Wilforidine is a prime example of a compound studied within this discipline. It is classified as a sesquiterpene pyridine (B92270) alkaloid, a group of nitrogen-containing compounds characterized by a C15 terpenoid core linked to a pyridine ring system. cabidigitallibrary.orgresearchgate.net These alkaloids, particularly those from the Celastraceae family, are often highly oxygenated and structurally complex, featuring a dihydroagarofuran (B1235886) skeleton as a common structural motif. researchgate.netsci-hub.se

This compound is one of over 160 different alkaloids that have been isolated from Tripterygium wilfordii, a plant with a long history of use in traditional Chinese medicine. cabidigitallibrary.org The alkaloids from this plant, including this compound, are considered important chemotaxonomic markers. researchgate.net

In the realm of chemical biology, the focus shifts from the compound's structure to its function and mechanism of action within biological systems. This compound is recognized as one of the main biologically active components of Tripterygium wilfordii. oup.com Research has demonstrated its potential as an immunosuppressive and anti-inflammatory agent. cabidigitallibrary.orgnih.govmdpi.com Specifically, studies have shown that this compound can inhibit the function of B-cells and the proliferation of peripheral blood mononuclear cells in patients with lupus. oup.comnih.gov This positions this compound as a valuable tool for probing immune pathways and a potential lead compound for drug discovery.

Historical Trajectory of Research on Tripterygium wilfordii Alkaloids

The study of compounds from Tripterygium wilfordii has a rich history, evolving from traditional use to modern scientific investigation. In traditional Chinese medicine, the plant, also known as Lei Gong Teng, was used to treat a variety of inflammatory and autoimmune conditions. acupuncturetoday.comnih.govicmm.ac.cn

Western scientific interest in the plant began in the 1930s, though the initial focus was on its potent insecticidal properties, which were later attributed mainly to its alkaloid constituents. nih.govresearchgate.net It wasn't until the 1960s and 1970s that its medicinal properties, particularly its anti-inflammatory and immunosuppressive effects, were "re-discovered" by the scientific community. nih.govresearchgate.net

The initial phytochemical investigations led to the isolation of numerous compounds. While the diterpenoid triptolide (B1683669), isolated in 1972, became one of the most studied components, research into the plant's diverse alkaloids also progressed. nih.gov Early reports from the 1950s documented alkaloids with insecticidal activity. researchgate.net Over the subsequent decades, the focus expanded to encompass their pharmacological potential. More than 500 chemical constituents, including a large number of alkaloids, have now been identified from the plant. icmm.ac.cn Research specifically identifying this compound's biological activities includes a 1999 study that detailed its inhibitory effects on B-cell immune function in the context of systemic lupus erythematosus. nih.govamazonaws.com The continuous development of analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), has been crucial for the separation and characterization of these complex molecules, including this compound. sci-hub.seoup.com

Current Research Gaps and Future Directions in this compound Scholarship

Despite decades of research, significant gaps in the understanding of this compound and other Tripterygium wilfordii alkaloids remain, presenting opportunities for future investigation. icmm.ac.cnresearchgate.netresearchgate.net

One of the primary challenges is establishing a definitive link between individual compounds like this compound and their specific molecular targets. icmm.ac.cn The plant's extracts contain a multitude of bioactive molecules, and their potential synergistic or antagonistic interactions complicate the process of attributing a biological effect to a single constituent. icmm.ac.cn While the immunosuppressive activities of this compound are documented, the precise molecular mechanisms underpinning these effects are not yet fully elucidated. icmm.ac.cnresearchgate.net

Key research gaps and future directions are summarized below:

Mechanism of Action: There is a need for in-depth studies to identify the specific cellular proteins and signaling pathways that this compound interacts with to exert its anti-inflammatory and immunosuppressive effects.

Biosynthesis: The biosynthetic pathways that produce the complex structure of this compound are not well understood. researchgate.net While a putative pathway involving the condensation of a dihydroagarofuran precursor with wilfordic acid has been proposed, detailed genetic and enzymatic studies are required for confirmation. researchgate.net Elucidating this pathway could enable biotechnological production of the compound.

Total Synthesis: The chemical synthesis of structurally complex sesquiterpene pyridine alkaloids like this compound remains a significant challenge for synthetic organic chemistry. researchgate.net Developing a total synthesis route would not only confirm its structure but also allow for the creation of analogues for structure-activity relationship (SAR) studies.

Advanced Analytical Methods: Continued development of rapid, sensitive, and reliable analytical methods is necessary for the quality control of herbal preparations and for detailed pharmacokinetic and metabolic studies of this compound. sci-hub.se

Systems Biology Approaches: Future research could benefit from integrating systems biology and network pharmacology to unravel the complex interactions of this compound within a biological system, moving beyond a single-target-single-drug paradigm. icmm.ac.cn

Addressing these gaps will be crucial for advancing this compound scholarship and potentially translating the basic research findings into new therapeutic strategies.

Compound Data Tables

Table 1: Chemical Identity of this compound

Property Value Source
IUPAC Name (1R,2R,4S,5R,6S,7R,8R,9S,11S,12R,13R,15R)-2,6,8,12,13,15-hexaacetoxy-9-benzoyloxy-4-(furan-3-carbonyl)oxy-1-hydroxy-5,11-dimethyl-14-oxa-10-azatetracyclo[7.6.1.0¹,¹⁰.0⁴,⁹]hexadecan-16-one nih.gov
Molecular Formula C₄₁H₄₇NO₂₀ nih.gov
Molecular Weight 873.8 g/mol nih.gov

| Class | Sesquiterpene Pyridine Alkaloid | cabidigitallibrary.orgmdpi.com |

Table 2: Mentioned Chemical Compounds

Compound Name Class
This compound Sesquiterpene Pyridine Alkaloid
Wilfordine Sesquiterpene Pyridine Alkaloid
Triptolide Diterpene Triepoxide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H45NO18 B1258012 Wilforidine

Properties

Molecular Formula

C36H45NO18

Molecular Weight

779.7 g/mol

IUPAC Name

[(1S,3R,18S,19R,20R,21S,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-15,19,26-trihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate

InChI

InChI=1S/C36H45NO18/c1-16(38)48-15-35-28(52-19(4)41)24(43)27-34(8,47)36(35)26(51-18(3)40)23(25(50-17(2)39)29(35)53-20(5)42)33(7,55-36)14-49-30(44)21-10-9-13-37-22(21)11-12-32(6,46)31(45)54-27/h9-10,13,23-29,43,46-47H,11-12,14-15H2,1-8H3/t23-,24+,25-,26-,27+,28+,29-,32?,33+,34+,35+,36+/m1/s1

InChI Key

YISOUQSWAUFAAP-YIUQJZNOSA-N

Isomeric SMILES

CC(=O)OC[C@@]12[C@H]([C@H]([C@H]3[C@]([C@@]14[C@@H]([C@@H]([C@H]([C@H]2OC(=O)C)OC(=O)C)[C@@](O4)(COC(=O)C5=C(CCC(C(=O)O3)(C)O)N=CC=C5)C)OC(=O)C)(C)O)O)OC(=O)C

Canonical SMILES

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C)C(O4)(COC(=O)C5=C(CCC(C(=O)O3)(C)O)N=CC=C5)C)OC(=O)C)(C)O)O)OC(=O)C

Synonyms

wilforidine

Origin of Product

United States

Natural Occurrence and Isolation Methodologies Research

Botanical Sourcing and Chemotaxonomic Considerations within the Celastraceae Family

Wilforidine is a naturally occurring compound found primarily within the plant family Celastraceae. The most prominent botanical source is Tripterygium wilfordii Hook. f., a vine commonly known as "Thunder God Vine". oup.comnih.govresearchgate.net This plant has been a subject of extensive phytochemical investigation, leading to the identification of numerous bioactive components, including this compound and the related alkaloid, euonine (B1252212). oup.comresearchgate.net The roots of T. wilfordii are a particularly rich source of these alkaloids. nih.gov

The presence of this compound and other structurally similar sesquiterpene pyridine (B92270) alkaloids (SPAs) extends to other genera within the Celastraceae family. For instance, these types of macrolide alkaloids are also found in the Maytenus genus, such as Maytenus royleanus. scielo.br SPAs are characterized by a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid derivative. nih.gov Due to their restricted distribution, these complex alkaloids are considered important chemotaxonomic markers, helping to delineate and classify species within the Celastraceae family. nih.gov

Table 1: Botanical Sources of this compound and Related Alkaloids

This interactive table summarizes the primary plant sources for this compound and similar sesquiterpene pyridine alkaloids.

Botanical Source Family Compound Class Key Compounds Mentioned Plant Part(s)
Tripterygium wilfordii Hook. f. Celastraceae Sesquiterpene Pyridine Alkaloids This compound, Euonine, Wilforine (B192672), Triptolide (B1683669) Root, Stem, Leaf
Maytenus royleanus Celastraceae Sesquiterpene Pyridine Alkaloids Royleanine A Roots
Tripterygium regelii Celastraceae Dimacrolide Sesquiterpene Pyridine Alkaloids Dimacroregeline A, Dimacroregeline B Stems

Advanced Chromatographic Techniques for Isolation from Plant Extracts (e.g., HPLC-MS)

The isolation of this compound from plant matrices is a multi-step process that relies on advanced chromatographic techniques to separate this complex molecule from a myriad of other plant constituents. The general procedure begins with the extraction of the raw plant material, typically the roots of T. wilfordii, using a solvent such as ethanol. nih.gov

Following initial extraction, a crucial step involves an acid-base liquid-liquid partition of the chloroform-soluble fraction to selectively isolate the total alkaloids. nih.govmdpi.com This enriched alkaloid fraction is then subjected to a series of chromatographic separations. Initial purification is often achieved using open column chromatography with stationary phases like ODS (octadecylsilane) or neutral alumina. mdpi.com

For final purification and to obtain this compound with high purity, high-performance liquid chromatography (HPLC) is indispensable. mdpi.com Preparative and semi-preparative HPLC systems are employed to resolve complex mixtures and isolate the target compound. mdpi.commdpi.com The use of reversed-phase columns, such as C18 or phenyl-based columns, with mobile phases typically consisting of acetonitrile-water mixtures, has been successful in yielding this compound at purities greater than 97.5%. oup.commdpi.com

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a cornerstone technique for both the analysis and structural characterization of this compound. oup.comoup.com Specifically, HPLC with atmospheric-pressure chemical ionization-mass spectrometry (HPLC-APCI-MS) has been developed into a rapid and sensitive method for the simultaneous detection and quantification of this compound and euonine. oup.comnih.gov This analytical method utilizes reversed-phase columns like a Zorbax Plus C18 and can employ solid-phase extraction with materials such as an Oasis mixed-mode cation-exchange polymeric sorbent for sample cleanup prior to analysis. oup.comnih.gov

Table 2: Chromatographic Techniques for this compound Isolation and Analysis

This interactive table details the various chromatographic methods and conditions reported for the purification and analysis of this compound.

Technique Stationary Phase Mobile Phase Example Purpose Reference
Column Chromatography ODS (Octadecylsilane) Acetonitrile/Water Gradient Initial Fractionation mdpi.com
Preparative HPLC Waters XBridge Prep OBD C18 Acetonitrile/Water (isocratic) Large-scale Purification mdpi.com
Semi-preparative HPLC YMC-Pack Phenyl Acetonitrile/Water (isocratic) Final Purification mdpi.com
Analytical HPLC-MS Zorbax Plus C18 Ammonium (B1175870) acetate (B1210297)/Acetonitrile Quantification & Analysis oup.comnih.gov
Solid-Phase Extraction Oasis MCX Polymeric Sorbent N/A (Elution solvents used) Sample Cleanup oup.comnih.gov

Optimization Strategies for Extraction and Purification Yields of this compound

Maximizing the yield and purity of this compound from natural sources requires the systematic optimization of both extraction and purification protocols. Key factors influencing the efficiency of solid-liquid extraction include the choice of solvent, extraction temperature, time, and the solid-to-solvent ratio. chula.ac.th Methodologies like Response Surface Methodology (RSM) are employed to statistically evaluate and optimize these parameters to enhance the extraction yield of target compounds from plant materials. chula.ac.thresearchpromo.comresearchgate.net For instance, studies on other plant extracts have shown that adjusting temperature and solvent concentration can significantly improve the recovery of desired phytochemicals. chula.ac.thresearchgate.net

The development of highly efficient and rapid analytical methods is itself a crucial optimization strategy. A validated HPLC-APCI-MS method allows for the fast and accurate quantification of this compound in various fractions, which is essential for guiding the optimization of the purification workflow and ensuring the quality of the final product. oup.comnih.gov The reported method demonstrates excellent recovery rates for this compound, ranging from 92.0% to 97.5%, indicating a highly efficient analytical process. oup.comnih.gov

Furthermore, exploring alternative chromatographic techniques can lead to significant improvements in purification efficiency. High-speed counter-current chromatography (HSCCC), for example, has been successfully used to purify other sesquiterpene alkaloids in a single step with high purity and recovery rates, suggesting its potential applicability for streamlining this compound purification. nih.gov

Table 3: Optimization Strategies for this compound Recovery

This interactive table outlines strategies to improve the efficiency and yield of this compound extraction and purification.

Strategy Parameters Optimized Objective Potential Outcome
Response Surface Methodology (RSM) Extraction Temperature, Time, Solvent Ratio Maximize initial extraction yield Higher starting concentration of this compound in the crude extract.
Advanced Analytical Method Development HPLC-MS/MS method validation Rapid and accurate quantification Faster feedback loop for optimizing purification steps; quality control.
Alternative Chromatography High-Speed Counter-Current Chromatography (HSCCC) Reduce purification steps Potential for single-step purification with high recovery and purity.

Table of Mentioned Compounds

Compound Name
This compound
Euonine
Triptolide
Wilforine
Royleanine A
Dimacroregeline A
Dimacroregeline B
Aconitine (B1665448)
Celastrol
Wilforlide A

Biosynthesis and Metabolic Engineering Research

Investigation of Proposed Biosynthetic Pathways for Sesquiterpene Pyridine (B92270) Alkaloids

The biosynthetic pathway of sesquiterpene pyridine alkaloids, including wilforidine, is a complex process that is not yet fully elucidated. However, proposed pathways have been outlined based on the identification of precursors and intermediates in plants like Tripterygium wilfordii. researchgate.net The biosynthesis is generally understood to involve two main branches: the formation of the sesquiterpenoid core and the synthesis of the pyridine dicarboxylic acid moiety, which are then condensed. nih.govmdpi.com

The sesquiterpenoid portion, a dihydroagarofuran (B1235886) derivative, is believed to originate from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which produces sesquiterpene precursors. nih.gov The initial step for the dihydroagarofuran skeleton is proposed to be the cyclization of (2E,6E)-farnesyl diphosphate (B83284) (FPP). researchgate.net This reaction is thought to form a germacryl cation, which then undergoes further transformations to create the characteristic agarofuran core. researchgate.net

The nitrogen-containing acid component, such as evoninic acid or wilfordic acid, is putatively condensed with the sesquiterpene alcohol. researchgate.net It is hypothesized that for the synthesis of these acids, an amino acid like isoleucine serves as a precursor. An amine oxidase may be involved in eliminating the amino group from the isoleucine moiety, initiating the formation of the acid structure. researchgate.net

Table 1: Proposed Precursors in Sesquiterpene Pyridine Alkaloid Biosynthesis

Precursor Molecule Proposed Role in Biosynthesis
(2E,6E)-Farnesyl Diphosphate (FPP) Starter unit for the sesquiterpene dihydroagarofuran core. researchgate.net
Isoleucine Putative precursor for the dicarboxylic acid moiety (e.g., evoninic acid). researchgate.netnih.gov
Nicotinic Acid Precursor for the pyridine ring in the alkaloid structure. nih.gov

Enzymatic Characterization and Gene Identification in this compound Biosynthesis

Identifying the specific genes and characterizing the enzymes involved in this compound biosynthesis is crucial for understanding and manipulating its production. While information specific to this compound is limited, studies on the broader class of SPAs in Tripterygium wilfordii have provided initial insights.

Proteomic and transcriptomic analyses of T. wilfordii have led to the identification of several candidate enzymes and genes. researchgate.net For instance, shotgun proteomic analysis of adventitious root cultures identified proteins such as germacrene A synthase and β-eudesmol synthase, which are types of sesquiterpene cyclases that could be involved in forming the dihydroagarofuran skeleton from FPP. researchgate.net Additionally, L-aspartate oxidase was identified, which may play a role in the biosynthesis of the pyridine ring of the alkaloid. researchgate.net

Suppression subtractive hybridization libraries created from methyl jasmonate (MeJA)-elicited T. wilfordii adventitious roots have also helped identify genes that are upregulated during SPA production. researchgate.net Phylogenetic analysis of a putative terpene synthase identified in these libraries, TwHf490, showed it was more similar to sesquiterpene cyclases than diterpene cyclases, suggesting its likely involvement in the biosynthesis of the sesquiterpene moiety of SPAs. researchgate.net Another identified enzyme, a copper methylamine (B109427) oxidase, is thought to be an upstream enzyme in alkaloid biosynthesis, potentially involved in the modification of the amino acid precursor for the acid moiety. researchgate.net

Table 2: Candidate Enzymes and Genes in SPA Biosynthesis

Enzyme/Gene Putative Function Evidence
Germacrene A synthase Catalyzes the formation of sesquiterpene skeletons. researchgate.net Identified in proteomic analysis of M. ilicifolia adventitious roots. researchgate.net
β-Eudesmol synthase Catalyzes the formation of sesquiterpene skeletons. researchgate.net Identified in proteomic analysis of M. ilicifolia adventitious roots. researchgate.net
L-Aspartate oxidase Potentially involved in pyridine ring biosynthesis. researchgate.net Identified in proteomic analysis of M. ilicifolia adventitious roots. researchgate.net
Copper methylamine oxidase May eliminate the amino group from the isoleucine precursor. researchgate.net Identified through suppression subtractive hybridization in T. wilfordii. researchgate.net

Biotechnological Strategies for Enhanced this compound Production (e.g., Hairy Root Cultures, Cell Suspension Systems)

The low abundance of this compound and related SPAs in their natural plant sources necessitates the development of biotechnological production platforms. nih.gov Plant tissue culture techniques, particularly hairy root cultures, have emerged as a promising strategy for the sustainable production of these complex metabolites. frontiersin.orgmdpi.com

Hairy root cultures of Tripterygium wilfordii, induced by infection with Agrobacterium rhizogenes (now Rhizobium rhizogenes), offer several advantages, including genetic stability, rapid growth in hormone-free media, and the ability to produce secondary metabolites consistently. nih.govfrontiersin.orgresearchgate.net Studies have shown that T. wilfordii hairy roots can produce significant amounts of wilforine (B192672), a closely related SPA to this compound. nih.govresearchgate.net

Several strategies have been investigated to enhance the productivity of these cultures:

Elicitation: Treatment with elicitors, such as methyl jasmonate (MeJA), has been shown to dramatically stimulate the production of SPAs in T. wilfordii hairy root cultures. nih.govresearchgate.net For example, the addition of 50 µM MeJA significantly increased wilforine production. nih.gov Salicylic acid, another common elicitor, showed only a slight stimulatory effect. nih.gov

Precursor Feeding: Supplying the culture medium with putative biosynthetic precursors can potentially increase the yield of the target compound. In studies on T. wilfordii hairy roots, the addition of nicotinic acid and isoleucine (at 500 µM) had slightly beneficial effects on wilforine production, while aspartic acid did not show a stimulatory effect. nih.gov

Medium Optimization: The composition of the culture medium, including the basal salt formulation and carbon source, can significantly impact both biomass accumulation and secondary metabolite production. plos.org For T. wilfordii hairy roots, half-strength Murashige and Skoog (MS) medium was found to be effective for both growth and production. nih.govresearchgate.net

Table 3: Effects of Biotechnological Strategies on SPA Production in T. wilfordii Hairy Root Cultures

Strategy Treatment Observed Effect on Wilforine Production Reference
Elicitation 50 µM Methyl Jasmonate (MeJA) Dramatically stimulated production nih.gov
Elicitation 50 µM Salicylic Acid Slight stimulatory effect nih.gov
Precursor Feeding 500 µM Nicotinic Acid Slightly beneficial effect nih.gov
Precursor Feeding 500 µM Isoleucine Slightly beneficial effect nih.gov

Molecular and Genetic Studies on Biosynthetic Pathway Regulation

Understanding the regulatory mechanisms that control this compound biosynthesis is essential for developing effective metabolic engineering strategies. The expression of biosynthetic genes is tightly regulated by a network of transcription factors and signaling molecules.

The significant increase in SPA production upon MeJA treatment points to the central role of the jasmonate signaling pathway in regulating the biosynthesis of these compounds in T. wilfordii. nih.govresearchgate.net Jasmonates are plant hormones known to mediate responses to stress and regulate the production of various secondary metabolites. The elicitation effect of MeJA suggests that it activates or upregulates the expression of key transcription factors, which in turn switch on the genes of the SPA biosynthetic pathway.

Genetic studies, such as the construction of suppression subtractive hybridization libraries from MeJA-elicited roots, have been instrumental in identifying genes that are differentially expressed during SPA biosynthesis. researchgate.net This approach allows for the discovery of not only the structural genes encoding biosynthetic enzymes but also potential regulatory genes. Furthermore, clustering analysis of gene expression in T. wilfordii has suggested that the biosynthesis of bioactive compounds is subject to complex gene regulation, reinforcing the idea of coordinated control over these metabolic pathways. researchgate.net

Chemical Synthesis and Analogues Research

Strategies for the Total Synthesis of Related Sesquiterpene Pyridine (B92270) Alkaloids

The synthesis of sesquiterpene pyridine alkaloids like wilforidine is a formidable challenge due to their highly oxygenated and stereochemically rich structures. These natural products are characterized by a dihydroagarofuran (B1235886) sesquiterpenoid core linked to a substituted pyridine ring, often through a macrolide bridge. nih.gov The biosynthesis of these alkaloids is thought to involve the condensation of a sesquiterpene precursor, such as a dihydroagarofuran, with an acid moiety like evoninic or wilfordic acid. researchgate.net

Total synthesis strategies often focus on the construction of the key dihydroagarofuran core and the subsequent macrolactonization with the pyridine dicarboxylic acid derivative. The synthesis of the sesquiterpene moiety itself is a critical step, with biosynthetic pathways suggesting the conversion of (2E,6E)-farnesyl diphosphate (B83284) into the germacryl cation as an initial step. researchgate.net Synthetic chemists often draw inspiration from these biosynthetic pathways to devise their synthetic routes.

Semi-synthetic Approaches for this compound Derivatives and Structural Modifications

Semi-synthesis, which involves the chemical modification of a naturally occurring compound, is a valuable tool for generating derivatives of complex molecules like this compound. numberanalytics.comwikipedia.orgebi.ac.uk This approach allows researchers to create a variety of new compounds by modifying specific functional groups on the this compound scaffold. Common modifications include oxidation, reduction, alkylation, acylation, hydrolysis, and esterification. numberanalytics.com

For instance, studies on related natural products have shown that modifications at various positions can lead to derivatives with altered biological activities. nih.govmdpi.com In the context of this compound and its analogues, semi-synthesis can be employed to explore the structure-activity relationships (SAR) by systematically altering the ester groups on the dihydroagarofuran core. mdpi.com This can provide valuable insights into which parts of the molecule are crucial for its biological effects. The process typically starts with the isolation of the natural product, followed by targeted chemical reactions to produce a library of derivatives. wikipedia.orgmdpi.com

De Novo Design and Synthesis of Novel this compound Analogues

De novo design offers a powerful strategy for creating entirely new molecules that are structurally related to this compound but possess novel features. nih.govresearchgate.netcsic.es This approach is not limited by the existing natural product scaffold and allows for the design of analogues with potentially improved properties. The process generally involves defining a target structure or topology, generating suitable molecular backbones, designing matching chemical features, and evaluating the compatibility between the designed structure and its intended target. csic.es

In the context of this compound, de novo design could be used to create simplified analogues that retain the key pharmacophoric elements while being more synthetically accessible. This could involve designing molecules that mimic the spatial arrangement of the key functional groups of this compound. The ultimate goal of de novo design is to create custom molecules with new or enhanced functions. csic.es This has been successfully applied in designing proteins to bind specific small molecules and could be adapted for creating novel this compound analogues. researchgate.netcsic.es

Computational Chemistry Applications in this compound Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and is highly applicable to the study of complex molecules like this compound. researchgate.netlongdom.org It utilizes computer simulations and mathematical models to predict chemical phenomena, offering insights that can be difficult to obtain through experimentation alone. longdom.org

Key applications in this compound research include:

Structure Activity Relationship Sar Studies of Wilforidine and Its Derivatives

Elucidation of Key Structural Determinants for Biological Activity

Key structural elements thought to be critical for the biological activity of wilforidine and its derivatives include:

The Sesquiterpenoid Core: The rigid polycyclic dihydro-agarofuran core provides the fundamental three-dimensional framework necessary for orienting the functional groups for interaction with biological targets.

The Pyridine (B92270) Moiety: The nitrogen-containing pyridine ring is a defining feature of this alkaloid class and is considered essential for activity, likely participating in key binding interactions such as hydrogen bonding or pi-stacking.

Esterifying Acyl Groups: The type, number, and position of the ester groups on the sesquiterpenoid core are considered to be primary modulators of biological activity. scispace.com Studies on related compounds have shown that modifications to these ester side chains can significantly alter potency and selectivity. For instance, the presence of acetyl groups is a common feature among bioactive analogues. scispace.com

Substituents on the Pyridine Ring: Alterations to the pyridine ring itself, such as the introduction of different functional groups, could influence the electronic properties and binding capabilities of the entire molecule.

The analysis of SAR enables the identification of the chemical groups, known as pharmacophores, that are responsible for producing a biological effect. wikipedia.org In related classes of compounds, specific substitutions have been found to be optimal for activity; for example, research on some nonsteroidal anti-inflammatory drugs revealed that halogen or alkyl substituents at specific positions were crucial. nih.gov A similar principle applies to this compound, where the precise arrangement and chemical nature of its ester groups are believed to fine-tune its pharmacological actions.

Table 1: Key Structural Features of this compound and Their Hypothesized Role in Biological Activity

Structural DeterminantHypothesized Contribution to Biological Activity
Polycyclic Sesquiterpenoid Core Provides a rigid scaffold for the precise spatial arrangement of functional groups.
Pyridine Ring Essential for target recognition; may engage in hydrogen bonding and other key interactions.
Esterifying Groups (e.g., Acetates) Modulate the potency and selectivity of the compound; influence pharmacokinetic properties like lipophilicity. scispace.com
Overall Molecular Conformation The three-dimensional shape is critical for fitting into the binding site of a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgexcli.de This approach transforms SAR from a qualitative set of rules into a predictive, quantitative model. scribd.com By correlating physicochemical properties (known as descriptors) with activity, QSAR can provide mechanistic insights and guide the design of new analogues with enhanced potency. nih.govchemmethod.com

While specific QSAR studies focused exclusively on this compound are not extensively documented, the methodology can be readily applied. A typical QSAR study on this compound analogues would involve the following steps:

Data Set Compilation: A series of this compound derivatives would be synthesized, and their biological activity (e.g., IC₅₀ values for enzyme inhibition) would be measured under standardized conditions.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using computational software. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical techniques such as Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN) are used to create an equation that correlates the descriptors with biological activity. chemmethod.com The resulting equation represents the QSAR model.

Model Validation: The predictive power of the model is rigorously tested using statistical methods, often involving an external set of compounds not used in the model's creation. youtube.com

QSAR analyses on other complex natural products and synthetic compounds have revealed the importance of certain descriptors. nih.gov For instance, lipophilicity (often represented by LogP), electronic parameters (like Hammett constants, σ), and steric parameters (such as Taft parameters, Es) are frequently found to be crucial for activity. scribd.com A QSAR analysis of diclofenac (B195802) analogues, for example, identified lipophilicity and the twist angle between two phenyl rings as critical parameters for anti-inflammatory activity. nih.gov Similarly, a study on other natural products noted that hydrogen bonding properties were a key advantage for activity. researchgate.net For this compound, a QSAR model could potentially reveal the optimal balance of lipophilicity and electronic properties required for its biological function.

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsProperty Represented
Electronic Hammett Constant (σ), Dipole MomentDistribution of electrons, ability to form electrostatic interactions.
Steric Molar Refractivity (MR), Taft Steric Parameter (Es)Molecular size, shape, and volume; influences how a molecule fits into a binding site.
Hydrophobic Partition Coefficient (LogP), Hydrophobic Substituent Constant (π)Lipophilicity; affects membrane permeability and binding to hydrophobic pockets.
Topological Connectivity Indices, Wiener IndexMolecular branching and connectivity.
Quantum Chemical HOMO/LUMO EnergiesElectron-donating or -accepting ability.

Analysis of Stereochemical Influences on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in determining the pharmacological profile of a drug. uou.ac.inslideshare.net Biological systems, including enzymes and receptors, are chiral environments, meaning they can differentiate between stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements). nih.gov Consequently, the different enantiomers or diastereomers of a chiral compound like this compound can exhibit significant variations in biological activity, metabolism, and potency. nih.gov

This compound possesses multiple chiral centers, giving rise to a specific and complex three-dimensional structure. This defined stereochemistry is critical for its interaction with biological targets. The principle of stereochemical influence is well-established:

Differential Binding Affinity: One stereoisomer may fit perfectly into a target's binding site, leading to a potent biological response, while another isomer may bind weakly or not at all. nih.gov

Varied Pharmacological Effects: In some cases, one isomer may be responsible for the desired therapeutic effect, while another could be inactive or even contribute to undesirable side effects. uou.ac.in

Stereoselective Metabolism and Transport: The body's enzymes and transport proteins can process stereoisomers at different rates, leading to distinct pharmacokinetic profiles. nih.govmdpi.com

Studies on other natural products have demonstrated the profound impact of stereochemistry. For example, research on certain sesquiterpene lactones showed that the stereochemistry at the ring junctions significantly influenced their biological effects. nih.gov In another study on acivicin (B1666538) derivatives, only the isomers with the "natural" (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for uptake by the target cells. mdpi.com Given the structural complexity and numerous stereocenters in this compound, it is certain that its specific stereochemical configuration is a key determinant of its biological activity. Any change to the stereochemistry of the euonyminol nucleus or the attached ester groups would be expected to drastically alter its pharmacological profile. scispace.com

Application of Fragment-Based Approaches in this compound SAR Exploration

Fragment-Based Drug Design (FBDD) has become a powerful strategy in modern drug discovery. openaccessjournals.comnih.gov The approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind, albeit weakly, to a biological target. wikipedia.org These initial fragment hits then serve as starting points for building more potent, drug-like molecules through processes of fragment growing, merging, or linking. frontiersin.orgfrontiersin.org

While there are no specific reports on the application of FBDD to this compound, this approach offers a rational pathway to explore its SAR and develop novel derivatives. A hypothetical FBDD campaign for this compound could proceed as follows:

In Silico Deconstruction: The this compound structure would be computationally broken down into its constituent fragments. Key fragments might include the pyridine ring, the furan (B31954) ring, and simplified versions of the ester side chains.

Fragment Library Screening: A library containing these fragments and other structurally similar small molecules would be screened against a relevant biological target using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. nih.gov

Hit Identification and Validation: Fragments that show binding to the target are identified as "hits." The exact binding mode of these hits is then determined, often by obtaining a crystal structure of the fragment bound to the target protein.

Fragment-to-Lead Optimization: Based on the structural information of how the fragments bind, medicinal chemists can then "grow" a fragment by adding functional groups to improve affinity, or "link" two or more fragments that bind at adjacent sites on the target. frontiersin.org This process would use the this compound scaffold as a template to build new molecules piece by piece, allowing for a systematic exploration of the chemical space around the original natural product. frontiersin.org

This strategy allows for a more efficient exploration of chemical space compared to traditional high-throughput screening and can lead to lead compounds with better ligand efficiency and physicochemical properties. openaccessjournals.com By dissecting the complex this compound structure into its fundamental building blocks, FBDD could provide precise insights into which components are most critical for binding and activity.

Molecular and Cellular Mechanisms of Action Research

Mechanistic Studies on Potential Anti-proliferative Actions

Research into the specific anti-proliferative mechanisms of this compound has focused on its effects on immune cells. Studies have indicated that this compound can inhibit the function of B cells isolated from patients with systemic lupus erythematosus. nih.gov Furthermore, it has been observed to inhibit the proliferation of peripheral blood mononuclear cells, which consist of lymphocytes (T cells and B cells) and monocytes. nih.gov This suggests that this compound's anti-proliferative action may be linked to its immunomodulatory properties, specifically by targeting the expansion of immune cells that play a role in certain pathological conditions. nih.gov

While other compounds from the Tripterygium wilfordii plant, such as wilforine (B192672), have been studied for their role in overcoming multidrug resistance in cancer cells by inhibiting P-glycoprotein, the direct cytotoxic or anti-proliferative mechanisms of this compound on cancer cell lines are not as extensively documented in the available literature. nih.govresearchgate.net One study did note that wilforonide, a related alkaloid, inhibited T cell proliferation and the production of Interleukin-2 (IL-2), a key cytokine for T cell proliferation. amazonaws.comamazonaws.com

Cell TypeObserved EffectPotential Mechanism
B cells (from lupus patients)Inhibition of functionImmunomodulation
Peripheral Blood Mononuclear CellsInhibition of proliferationImmunomodulation

This table summarizes the observed anti-proliferative effects of this compound on specific cell types.

Exploration of Neuroprotective Mechanisms at the Cellular Level

Mechanistic Research on Metabolic Regulation (e.g., leptin sensitivity)

Detailed mechanistic studies on the role of this compound in metabolic regulation, including its specific effects on leptin sensitivity, are not present in the current body of scientific literature. While Tripterygium wilfordii, the plant from which this compound is derived, contains the compound Celastrol, which has been shown in animal studies to be associated with weight loss, suppression of food intake, and increased leptin sensitivity, these effects have been specifically attributed to Celastrol. mattioli1885journals.comnih.gov There is no available research that directly links this compound to the leptin signaling pathway or other mechanisms of metabolic regulation. mattioli1885journals.com

Advanced Analytical Methodologies for Wilforidine Research

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methods for Complex Research Matrices

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has become an indispensable tool for the analysis of wilforidine in complex samples such as human plasma and plant extracts. oup.comoup.com The high selectivity and sensitivity of this technique allow for the precise quantification of trace amounts of the compound. resolian.com

A key aspect of developing a robust HPLC-MS method is the optimization of both the chromatographic separation and the mass spectrometric detection. For instance, a rapid and sensitive HPLC-MS method for the simultaneous determination of euonine (B1252212) and this compound in human plasma utilized a reversed-phase Zorbax Plus C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile. oup.com This method employed an Oasis mixed-mode cation-exchange polymeric sorbent for solid-phase extraction, demonstrating the importance of sample preparation in reducing matrix interference. oup.com The detection was carried out using an ion trap mass spectrometer in the positive selected ion monitoring (SIM) mode, which enhances specificity. oup.com

Similarly, for the determination of wilforine (B192672) in rat plasma, a highly selective and specific LC-MS/MS method was developed. nih.gov This method used a Sepax GP-Phenyl column and a mobile phase of methanol (B129727) and ammonium formate (B1220265) buffer with formic acid. nih.gov The detection was achieved with a triple-quadrupole mass spectrometer in multiple selected reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

The development of these methods often involves the use of an internal standard, such as aconitine (B1665448) or bulleyacinitine A, to ensure accuracy and precision by compensating for variations in sample preparation and instrument response. oup.comnih.gov

Application of Hyphenated Techniques for Trace Analysis and Metabolite Profiling Studies

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for comprehensive chemical analysis. nih.govrjpn.org In this compound research, these techniques are crucial for trace analysis and for identifying and characterizing its metabolites. nih.gov

LC-MS and its more advanced version, LC-MS/MS, are the most widely used hyphenated techniques for this purpose. nih.govnih.gov The coupling of liquid chromatography with tandem mass spectrometry (MS/MS) allows for the fragmentation of specific ions, providing structural information that is vital for the identification of unknown compounds, such as metabolites. ajrconline.orgajrconline.org This is particularly useful in untargeted analyses of complex mixtures like botanical extracts of Tripterygium wilfordii. researchgate.netsci-hub.se For example, an HPLC/ESI-MS/MS method was used to identify 54 sesquiterpenoid derivatives, including 50 sesquiterpene pyridine (B92270) alkaloids, in T. wilfordii extracts based on their fragmentation patterns. researchgate.netsci-hub.se

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the stationary phase to achieve higher resolution and faster analysis times than traditional HPLC, is often coupled with mass spectrometry (UPLC-MS or UPLC-MS/MS) for even greater sensitivity and speed. measurlabs.comnih.gov This makes it highly suitable for detecting trace levels of this compound and its metabolites in various biological and environmental samples. measurlabs.comnih.gov

Other hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also employed in metabolic profiling, although they are generally suited for volatile and thermally stable compounds. ajrconline.orgresearchgate.net For non-volatile compounds like this compound, LC-based methods are preferred. nih.gov

Rigorous Method Validation in Academic and Preclinical Research Contexts

For any analytical method to be considered reliable and accurate, it must undergo rigorous validation. This is a critical step in both academic and preclinical research to ensure the integrity of the data. The validation process assesses several key parameters, including selectivity, linearity, recovery, and matrix effects. scielo.brdemarcheiso17025.com

Selectivity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample. resolian.comscielo.br In the context of this compound analysis, this means the method should not be affected by other alkaloids or compounds present in the plant extract or biological matrix.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. resolian.comscielo.br For instance, a validated HPLC-MS method for euonine and this compound showed good linearity with correlation coefficient values greater than 0.9990 over a range of 0.5 to 100.0 mg/L. oup.com

Recovery refers to the efficiency of the extraction process in recovering the analyte from the sample matrix. resolian.combiotage.com Studies on this compound have reported average recoveries ranging from 92.0% to 97.5%. oup.com

Matrix effects occur when components of the sample matrix interfere with the ionization of the analyte, leading to suppression or enhancement of the signal. scielo.brbiotage.com These effects must be evaluated to ensure the accuracy of quantification. The standard-addition method is a common approach to assess and correct for matrix effects. demarcheiso17025.com

Other validation parameters include precision (the closeness of repeated measurements), accuracy (the closeness of the measured value to the true value), and the limits of detection (LOD) and quantification (LOQ). resolian.comresearchgate.net For example, the limit of quantification for both euonine and this compound in a specific study was determined to be 0.5 mg/L. oup.com

Research on Quality Control and Standardization of this compound-Containing Plant Extracts

The quality of herbal medicines can vary significantly due to factors such as plant origin, harvesting time, and processing methods. chitosanlab.comfrontiersin.org Therefore, research on the quality control and standardization of this compound-containing plant extracts is essential to ensure their consistency, safety, and efficacy. chitosanlab.comijprajournal.com

Standardization involves ensuring that the extract contains a consistent and specified amount of active compounds, such as this compound. chitosanlab.com When the active principles are not fully known, marker compounds are used for analytical purposes and standardization. chitosanlab.com

Advanced analytical techniques like HPLC and UPLC-MS are central to the quality control of these extracts. rsc.orgresearchgate.net A rapid UHPLC-QTOF-MS method was developed for the simultaneous quantitative determination of five major terpenoids in Tripterygium wilfordii Hook F, providing a sensitive way to evaluate the quality of the plant and its products. rsc.org Such methods allow for the creation of a chemical fingerprint of the extract, which can be used to verify its identity and quality.

The World Health Organization (WHO) has established guidelines for the quality control of herbal medicines, which include assessments of identity, purity, and potency. ijprajournal.com These guidelines emphasize the need for scientific methods like chromatography to ensure that herbal products are free from contaminants and contain the correct amount of active ingredients. frontiersin.orgijprajournal.com

Interdisciplinary Research Perspectives and Future Directions

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) in Wilforidine Studies

Omics technologies, which facilitate the large-scale study of biological molecules, offer a holistic approach to understanding the complex interactions between a compound and a biological system. humanspecificresearch.orgnih.gov By moving beyond a single-molecule or single-pathway analysis, omics can provide a comprehensive snapshot of the cellular state in response to this compound.

Transcriptomics: This branch of omics analyzes the complete set of RNA transcripts in a cell at a given time. humanspecificresearch.org For this compound research, transcriptomics can reveal which genes are activated or suppressed following exposure to the compound. This allows researchers to map the genetic and signaling pathways modulated by this compound, providing critical insights into its mechanism of action. Integrating transcriptomics data can help differentiate the specific effects of this compound from those of other co-occurring alkaloids in Tripterygium extracts. mdpi.com

Proteomics: As proteins are the primary executors of cellular functions, proteomics—the large-scale study of proteins—is crucial. quanticate.com Applying proteomics to this compound studies can identify the specific proteins whose expression levels or post-translational modifications change in response to the compound. This can directly pinpoint cellular machinery affected by this compound, validating targets and uncovering mechanisms of efficacy and toxicity.

Metabolomics: This technology provides a comprehensive analysis of all metabolites within a biological sample. humanspecificresearch.org In the context of this compound research, metabolomics can be used to understand how the compound alters cellular metabolism. Furthermore, it can be applied to study the metabolic fate of this compound itself within the body, identifying its breakdown products and shedding light on its pharmacokinetic profile.

The integration of these omics datasets, often referred to as multi-omics or pan-omics, provides a powerful, systems-level view. quanticate.comnih.gov By combining transcriptomic, proteomic, and metabolomic data, researchers can construct a more complete and dynamic picture of this compound's biological impact, from gene to protein to metabolic function. mdpi.com

Application of Network Pharmacology for Understanding Multi-Target Interactions

Natural products like this compound rarely act on a single target; instead, they typically interact with multiple proteins and pathways to produce their therapeutic effects. Network pharmacology is an emerging discipline that integrates systems biology and computational analysis to explore these complex interactions. nih.govresearchgate.net It provides a framework for understanding the "drug-target-disease" network.

The application of network pharmacology to this compound research involves several steps:

Target Prediction: Computational tools are used to predict the potential protein targets of this compound based on its chemical structure and known drug-target interactions.

Network Construction: A network is built that connects this compound to its predicted targets, and these targets to the biological pathways and disease processes they are involved in. mdpi.com

Network Analysis: The constructed network is then analyzed to identify key nodes (hubs) and critical pathways that are most significantly affected. plos.org This can elucidate the synergistic mechanisms through which this compound exerts its effects and can also predict potential off-target interactions.

Advanced Bioinformatic and Chemoinformatic Approaches for this compound Discovery and Optimization

Bioinformatics and chemoinformatics are computational disciplines that are indispensable for modern drug discovery and development. mdpi.com These fields leverage computer science, chemistry, and biology to manage and analyze vast datasets, accelerating the identification and optimization of novel therapeutic agents. longdom.org

Bioinformatics in this compound Research: Bioinformatics tools are essential for analyzing the large datasets generated by omics technologies. researchgate.net They enable the identification of patterns in gene expression, protein interactions, and metabolic changes that are statistically significant. For this compound, bioinformatics can be used to compare its molecular signature to those of other known drugs, helping to predict its mechanism of action and potential therapeutic applications.

Chemoinformatics for Optimization: Chemoinformatics focuses on the storage, retrieval, and analysis of chemical information. nih.gov In this compound research, chemoinformatics plays a crucial role in:

Virtual Screening: Using computational models to screen large libraries of virtual compounds to identify derivatives of this compound with potentially improved efficacy or reduced toxicity. ai-dd.eu

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structure of this compound and its analogs with their biological activity. nuvisan.com These models can guide the rational design of new, optimized molecules.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives in silico, which helps to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

The integration of these "-omics" and computational approaches can significantly streamline the drug discovery pipeline, from identifying the biological targets of this compound to designing optimized derivatives with enhanced therapeutic profiles. mdpi.comnuvisan.com

Identified Challenges and Emerging Opportunities in this compound Research

The study of this compound is not without significant hurdles, but these challenges also create unique opportunities for innovation and discovery.

Identified Challenges:

Toxicity: this compound, like many active compounds from Tripterygium wilfordii, is associated with toxicity, particularly hepatotoxicity. nih.govnih.gov A major challenge is to separate its therapeutic effects from its toxic properties.

Low Abundance and Extraction Complexity: The concentration of specific alkaloids like this compound in the plant can be low and variable, making isolation of pure compound for research difficult and costly. oup.com

Unresolved Mechanisms: Despite its known bioactivity, the precise molecular mechanisms underlying this compound's effects remain largely elusive. icmm.ac.cn

Emerging Opportunities:

Leveraging Advanced Analytics: The challenges of toxicity and complex interactions can be addressed by the integrated omics and network pharmacology approaches discussed above. These tools provide the resolution needed to dissect the compound's specific molecular actions.

Semi-synthesis and Analogue Development: Chemoinformatic and synthetic chemistry approaches offer the opportunity to create novel derivatives of this compound. This could lead to the development of new chemical entities with an improved therapeutic window, retaining efficacy while minimizing toxicity.

Targeted Delivery Systems: Advances in nanotechnology could enable the development of drug delivery systems that specifically target diseased tissues, concentrating this compound where it is needed and reducing systemic exposure and toxicity.

Novel Methodologies and Innovative Research Strategies for Unveiling this compound's Full Potential

To fully unlock the therapeutic potential of this compound, researchers must adopt and develop novel, integrative research strategies. The future of this compound research lies not in applying single methodologies in isolation, but in combining them to ask more sophisticated biological questions.

Spatial Omics: This cutting-edge technology allows for the analysis of biomolecules within their native tissue context. quanticate.com Applying spatial transcriptomics or proteomics could reveal how this compound affects different cell types within a specific tissue, providing unprecedented insight into its mechanism of action in complex diseases. humanspecificresearch.org

Single-Cell Analysis: Analyzing the effects of this compound at the single-cell level can uncover heterogeneous responses within a cell population that are missed by bulk analysis. humanspecificresearch.org This is particularly relevant for understanding its effects in the context of the immune system, which is composed of diverse cell types.

AI-Driven Drug Design: The use of artificial intelligence and machine learning can dramatically accelerate the optimization process. nuvisan.com Generative chemistry models can design novel molecules from scratch that are optimized for multiple parameters, such as high potency against a therapeutic target and low predicted toxicity.

Qualitative and Mixed-Methods Research: Innovative qualitative research methods can be applied to analyze large datasets, such as patient-reported outcomes or extensive literature reviews, to generate new hypotheses and identify knowledge gaps that quantitative methods alone might miss. nih.gov

By embracing these innovative and interdisciplinary approaches, the scientific community can overcome the existing challenges and systematically unveil the full therapeutic potential of this compound, potentially transforming it from a component of a traditional remedy into a precisely understood and optimized therapeutic agent.

Q & A

Q. What are the standard analytical methods for characterizing Wilforidine’s purity and structural identity in academic research?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) validates purity. Elemental analysis is recommended for novel compounds to confirm molecular composition. For known compounds, cross-referencing spectral data with literature values is essential. Detailed experimental protocols, including solvent systems and instrument parameters, must be documented to ensure reproducibility .

Example Workflow :

StepMethodPurposeKey Parameters
1NMRStructural confirmationSolvent (e.g., CDCl₃), reference standards
2HPLCPurity assessmentColumn type, mobile phase, flow rate
3LC-MSMolecular weight verificationIonization mode, mass range

Q. What initial safety protocols are critical when handling this compound in laboratory settings?

this compound’s GHS classification (H300: fatal if swallowed; H330: fatal if inhaled) mandates strict safety measures. Researchers must:

  • Use fume hoods for procedures generating dust/aerosols.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Avoid ingestion, inhalation, or skin contact.
  • Store in airtight containers labeled with hazard warnings. Emergency response plans should include immediate access to antidotes (if available) and protocols for spill containment .

Q. How should researchers design a preliminary toxicity assessment for this compound?

Begin with in vitro assays (e.g., cytotoxicity in human cell lines like HEK293 or HepG2) to establish dose-response curves. Use standardized protocols (e.g., MTT assay) with positive controls (e.g., cisplatin). For in vivo studies, select model organisms (e.g., zebrafish embryos) to assess acute toxicity. Document LC₅₀/IC₅₀ values and compare with structural analogs to contextualize risk .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?

Discrepancies often arise from metabolic activation, bioavailability, or species-specific responses. Strategies include:

  • Comparative metabolomics : Identify species-specific metabolites using LC-MS/MS.
  • Physiologically Based Pharmacokinetic (PBPK) modeling : Simulate absorption/distribution differences.
  • Co-culture systems : Incorporate liver microsomes or immune cells to mimic in vivo conditions. Transparent reporting of experimental conditions (e.g., serum concentration in cell media) is critical to identify confounding variables .

Q. What methodologies optimize this compound’s synthetic yield while preserving stereochemical integrity?

Key considerations:

  • Catalyst selection : Chiral catalysts (e.g., BINAP-metal complexes) for enantioselective synthesis.
  • Reaction monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation.
  • Purification : Chiral stationary phases in preparative HPLC for enantiomer separation. Report yields as mass-balanced percentages and validate stereochemistry via X-ray crystallography or circular dichroism .

Q. How should researchers address reproducibility challenges in this compound’s reported bioactivity?

Implement the following:

  • Strict batch documentation : Log synthetic routes, purification methods, and storage conditions.
  • Third-party validation : Collaborate with independent labs to replicate key findings.
  • Data transparency : Share raw spectral/assay data in supplementary materials. Reference frameworks like the ARRIVE guidelines for in vivo studies to standardize reporting .

Data Analysis & Interpretation

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For multi-parametric datasets (e.g., transcriptomics), apply multivariate analysis (PCA or PLS-DA) to identify correlated variables. Validate findings with bootstrapping or cross-validation to minimize overfitting .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Combine transcriptomic, proteomic, and metabolomic datasets via pathway enrichment tools (e.g., KEGG, Reactome). Use network pharmacology to map compound-target interactions and prioritize hub genes. Experimental validation (e.g., CRISPR knockdown of predicted targets) strengthens mechanistic hypotheses .

Ethical & Reporting Standards

Q. What ethical guidelines apply to this compound research involving animal models?

Adhere to institutional animal care protocols (IACUC) and the 3Rs principle (Replacement, Reduction, Refinement). For in vivo toxicity studies, justify sample sizes via power analysis and minimize distress through humane endpoints. Disclose funding sources and potential conflicts of interest in publications .

Q. How should researchers structure a manuscript to meet journal requirements for this compound studies?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Results & Discussion : Link findings to prior literature; avoid duplicating figures/tables.
  • Experimental Section : Detail synthetic procedures, characterization data, and assay conditions.
  • Supporting Information : Include raw spectra, crystallographic data, and extended dose-response curves.
    Cite primary literature for known compounds and provide accession numbers for public datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Wilforidine
Reactant of Route 2
Reactant of Route 2
Wilforidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.